8-Epitacrolimus

Description

Properties

IUPAC Name |

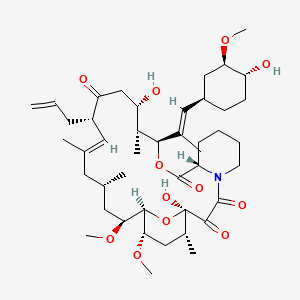

(1R,9S,12S,13R,14S,17S,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31-,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJXYPPXXYFBGM-NCGCDJFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861179 | |

| Record name | Tacrolimus anhydrous 8-epimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129212-35-7 | |

| Record name | Tacrolimus anhydrous 8-epimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129212357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacrolimus anhydrous 8-epimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TACROLIMUS ANHYDROUS 8-EPIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/294O3172M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 8 Epitacrolimus

Base-Catalyzed Epimerization of Tacrolimus (B1663567) to 8-Epitacrolimus

The epimerization of tacrolimus to this compound can be efficiently achieved under mild basic conditions. researchgate.netacs.org Treatment of tacrolimus with a weak base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in a solvent such as dichloromethane (B109758) at ambient temperature results in an equilibrium mixture of tacrolimus and this compound. acs.org In this equilibrium, this compound is the predominant component, with a ratio of approximately 2:1 over tacrolimus. acs.org

The reaction proceeds via the epimerization of the carbonyl group at the C-8 position. researchgate.net While weak bases facilitate this transformation, stronger bases, such as sodium t-butoxide, tend to cause significant degradation of the tacrolimus molecule. researchgate.netnih.gov The formation of this compound under these mild conditions highlights its potential to form during the manufacturing and formulation of tacrolimus products. researchgate.netacs.org

A detailed synthetic procedure involves dissolving tacrolimus in dichloromethane, cooling the solution, and then adding a solution of DBN. acs.org The mixture is allowed to react overnight at room temperature. acs.org The resulting this compound can then be isolated and purified. acs.org

Table 1: Base-Catalyzed Synthesis of this compound

| Parameter | Value |

|---|---|

| Starting Material | Tacrolimus |

| Reagent | 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | Room Temperature |

| Key Transformation | Epimerization at C-8 |

| Product | This compound |

Acid-Mediated Formation Pathways of this compound and Related Derivatives

Acidic conditions can also lead to the formation of this compound and its derivatives, often through a process of dehydration and partial inversion of configuration at the C-8 position. researchgate.netresearchgate.net When tacrolimus is treated with an acid like p-toluenesulfonic acid in toluene (B28343), it undergoes dehydration of the β-hydroxyketone moiety. researchgate.netnih.gov This reaction yields a mixture of 5-deoxy-Δ(5,6)-tacrolimus and 5-deoxy-Δ(5,6)-8-epitacrolimus. researchgate.netnih.gov The structure of the latter has been confirmed by single-crystal X-ray crystallography. researchgate.net

Interestingly, this compound itself can be converted to 5-deoxy-Δ(5,6)-8-epitacrolimus under the same acidic conditions. researchgate.netnih.gov This indicates that the epimerization at C-8 can occur in conjunction with other acid-catalyzed transformations of the tacrolimus macrocycle.

Free Radical Initiated Transformations Yielding this compound

The formation of this compound can also be initiated by free radicals. researchgate.netresearchgate.net Treating tacrolimus with iodine in boiling toluene, a condition known to generate free radicals, results in the formation of this compound. researchgate.netnih.gov Alongside the epimer, this reaction also produces the same dehydration products observed under acidic conditions: 5-deoxy-Δ(5,6)-tacrolimus and 5-deoxy-Δ(5,6)-8-epitacrolimus. researchgate.netnih.gov This suggests a potential common intermediate or parallel reaction pathways under both acidic and free-radical conditions.

Thermolytic Rearrangements and Degradation Products Involving this compound

Thermal stress on tacrolimus can induce a variety of transformations, including the formation of this compound. nih.gov Studies on the thermal degradation of amorphous tacrolimus have shown an increase in both a regioisomer and this compound, particularly at elevated temperatures and humidity. nih.gov For instance, at 50°C and 75% relative humidity, tacrolimus-diene was also observed as a degradation product. nih.gov

More drastic thermolysis, such as refluxing in xylene at 144°C, leads to a researchgate.netresearchgate.net-sigmatropic rearrangement of the allylic ester moiety, resulting in ring expansion. researchgate.netnih.gov This is followed by the loss of water from the β-hydroxyketone portion of the molecule. researchgate.net It is important to note that a higher temperature is necessary for this rearrangement, as refluxing in toluene (at 111°C) does not induce this specific reaction. nih.gov

Table 2: Degradation Products of Tacrolimus under Various Conditions

| Condition | Degradation Products |

|---|---|

| Weak Base (DBN) | This compound, Open-chain acid of 5-deoxy-Δ(5,6)-tacrolimus researchgate.net |

| Strong Base (t-butoxide) | Pronounced degradation researchgate.net |

| Acid (p-toluenesulfonic acid) | 5-deoxy-Δ(5,6)-tacrolimus, 5-deoxy-Δ(5,6)-8-epitacrolimus researchgate.netnih.gov |

| Free Radicals (Iodine) | This compound, 5-deoxy-Δ(5,6)-tacrolimus, 5-deoxy-Δ(5,6)-8-epitacrolimus researchgate.netnih.gov |

| Thermolysis | Ring-expanded product, this compound, Tacrolimus-diene researchgate.netnih.gov |

Strategies for Isolation and Purification of this compound from Reaction Mixtures

The isolation and purification of this compound from the complex mixtures resulting from the aforementioned reactions are critical for obtaining the pure compound for analytical and further studies. A common and effective method is preparative reversed-phase high-performance liquid chromatography (HPLC). acs.org

Following the base-catalyzed synthesis, the reaction mixture is typically worked up by washing with aqueous acid and water to remove the base and other water-soluble impurities. acs.org The crude product is then subjected to preparative HPLC. A typical mobile phase for this separation is a mixture of acetonitrile (B52724) and water, for example, in a 60:40 ratio. acs.org This method has been successfully used to yield this compound as a white, amorphous solid. acs.org

For obtaining a crystalline form suitable for X-ray analysis, the purified amorphous solid can be crystallized from a solvent system like acetonitrile-water (70:30). acs.org Further purification steps can involve dissolving the crude this compound in an organic solvent and filtering through a membrane before a final crystallization step. patsnap.comunifiedpatents.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tacrolimus |

| 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) |

| Dichloromethane |

| p-toluenesulfonic acid |

| Toluene |

| 5-deoxy-Δ(5,6)-tacrolimus |

| 5-deoxy-Δ(5,6)-8-epitacrolimus |

| Sodium t-butoxide |

| Iodine |

| Xylene |

| Tacrolimus-diene |

| Acetonitrile |

Advanced Analytical Characterization of 8 Epitacrolimus

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. The structural complexity of 8-Epitacrolimus, which includes multiple stereocenters, amide bond rotamers, and ketal moiety tautomers, necessitates a comprehensive NMR analysis. nih.govresearchgate.net

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and fundamental insights into the molecular structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their scalar couplings, while the ¹³C NMR spectrum provides information on the carbon skeleton.

Due to the restricted rotation around the amide bond in the pipecolic acid moiety, the NMR spectra of this compound, much like its parent compound tacrolimus (B1663567), exhibit a doubling of signals, corresponding to the major and minor rotamers (E/Z isomers). researchgate.net This phenomenon complicates the spectra but also provides valuable structural information. The chemical shifts in the ¹³C NMR spectrum are particularly sensitive to changes in the hemiketal (C-10) and the adjacent keto (C-9) groups, which can be indicative of epimerization or other structural modifications. researchgate.net The identity of this compound has been confirmed through the use of ¹H NMR and ¹³C NMR spectroscopy. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Specific chemical shift values can vary slightly depending on the solvent and instrument frequency. The data presented here is illustrative based on typical values for tacrolimus and its derivatives.

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H | 0.80 - 5.50 | Complex region with overlapping signals from aliphatic, olefinic, and methoxy (B1213986) protons. |

| ¹³C | 10 - 220 | Includes signals for methyl, methylene, methine, quaternary carbons, and carbonyl groups. |

This table is a generalized representation. Detailed, specific peak assignments require 2D NMR analysis.

To overcome the spectral complexity and achieve complete and unambiguous assignment of the ¹H and ¹³C NMR signals, a suite of two-dimensional (2D) NMR experiments is employed. nih.govresearchgate.net These techniques correlate different nuclei through bonds or space, allowing for the piecing together of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) scalar couplings, revealing which protons are adjacent to each other in the molecular structure. It is instrumental in tracing out spin systems within the molecule. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). researchgate.netresearchgate.net This powerful technique allows for the direct assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). researchgate.netresearchgate.net This is particularly crucial for assigning quaternary carbons (which have no attached protons) and for linking different structural fragments of the molecule together. wisc.edu

The combined application of these 1D and 2D NMR techniques has been essential for the complete structural determination of this compound and its related transformation products. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). chemrxiv.org This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS confirms the molecular formula C₄₄H₆₉NO₁₂, corresponding to a monoisotopic mass of 803.48197664 Da. nih.gov This data is crucial for confirming the identity of the epimer and distinguishing it from other potential impurities with different elemental compositions.

Table 2: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₄₄H₆₉NO₁₂ | nih.gov |

| Molecular Weight | 804.02 g/mol | pharmaffiliates.comsigmaaldrich.com |

| Exact Mass | 803.48197664 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of isomers. By comparing the MS/MS fragmentation pattern of this compound with that of tacrolimus, subtle differences can be observed that, in conjunction with other analytical data, confirm the epimeric relationship. This technique is a powerful tool for the structural characterization of drug impurities and metabolites. researchgate.net

X-ray Crystallography for Definitive Stereochemical Assignment

While NMR and MS provide powerful evidence for the planar structure and connectivity of a molecule, the definitive determination of its three-dimensional arrangement, including the absolute stereochemistry at chiral centers, often requires X-ray crystallography.

The structure of this compound, which was obtained through the base-catalyzed epimerization of tacrolimus, was unequivocally determined by a single-crystal X-ray diffraction method. nih.govacs.orgacs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed 3D map of the electron density within the crystal, revealing the precise spatial arrangement of every atom. The successful application of X-ray crystallography provided the ultimate proof of the epimerization at the C-8 position, solidifying the structural assignment of this compound. nih.govnih.govresearchgate.net The crystallographic data for this compound is available in the Cambridge Structural Database under the CCDC number 754820. nih.gov

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental in separating and quantifying this compound from Tacrolimus and other related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. The development of a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for determining the purity of Tacrolimus and quantifying its impurities, including the 8-epimer. researchgate.net

Successful separation is often achieved using C8 or C18 columns. researchgate.netresearchgate.netingentaconnect.com For instance, one method utilized a KromasiL100-5 C18 column (250x4.6mm, 5µm) with UV detection at 215 nm. researchgate.netresearchgate.net Another established method employed a C8 reversed-phase column with gradient elution using a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.5), with the column temperature maintained at 60°C and UV detection at 210 nm. researchgate.net In solution, Tacrolimus can convert to its epimers, a transformation that does not occur in acetonitrile. researchgate.net

Method validation ensures the reliability of the analytical procedure. Key validation parameters include specificity, linearity, precision, accuracy, and robustness. researchgate.net A typical validation study would demonstrate the method's ability to separate Tacrolimus from its degradation products and isomers. researchgate.net Linearity is confirmed by a high coefficient of variation (r), often not less than 0.99, over a specified concentration range. researchgate.netresearchgate.net Accuracy is assessed through recovery studies, with acceptable ranges typically falling between 97% and 102%. researchgate.netresearchgate.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | KromasiL100-5 C18 (250x4.6mm, 5µm) researchgate.netresearchgate.net | Agilent Eclipse XDB-C8 (150x4.6 mm, 5 µm) ingentaconnect.com |

| Mobile Phase | Acetonitrile, water, and phosphoric acid (700:300:0.2, v/v/v) researchgate.net | 50% Acetonitrile and 50% monobasic potassium phosphate buffer (0.05 mol·L-1, pH 3.0) with 0.2% Brij35 ingentaconnect.com |

| Flow Rate | 1.0 mL/min researchgate.netresearchgate.net | 1.5 mL/min ingentaconnect.com |

| Column Temperature | 60°C researchgate.net | 50°C ingentaconnect.com |

| Detection (UV) | 215 nm researchgate.netresearchgate.net | 210 nm ingentaconnect.com |

| Injection Volume | 20 µL researchgate.netresearchgate.net | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of impurities in Tacrolimus, including this compound. resolvemass.ca This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity for impurity profiling. resolvemass.camagtechjournal.com

LC-MS is instrumental in identifying unknown impurities by providing molecular weight information. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) can further provide the elemental composition of these impurities. magtechjournal.com Tandem MS (MS/MS) experiments are used to generate fragmentation patterns, which, when compared with the fragmentation of the parent drug, aid in structural elucidation. americanpharmaceuticalreview.com

In the context of Tacrolimus, LC-MS has been used to confirm the presence of related substances, including its epimers. researchgate.net Studies on Tacrolimus ointment have utilized HPLC-HRMS/MS to analyze impurities formed during stress testing, successfully identifying multiple impurities and their isomers. magtechjournal.com The fragmentation patterns of these impurities are compared with that of Tacrolimus to deduce their structures. magtechjournal.com

| Technique | Application | Findings |

|---|---|---|

| HPLC-HRMS/MS | Impurity profiling of tacrolimus ointment after destructive testing. magtechjournal.com | Identified 10 impurities, including three groups of isomers, by analyzing primary and secondary mass spectrometry data. magtechjournal.com |

| LC-MS | Confirmation of related substances in tacrolimus. researchgate.net | Confirmed the transformation of tacrolimus into its epimers in solution. researchgate.net |

| LC-MS/MS | Simultaneous determination of tacrolimus and other immunosuppressants in whole blood. researcher.life | Developed a rapid and robust method with a lower limit of quantification of 1 ng/mL for tacrolimus. researcher.life |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for the identification of functional groups within a molecule. researchgate.netscribd.com For this compound, IR spectroscopy can provide data consistent with its molecular structure, confirming the presence of key functional groups. This technique is often used in conjunction with other analytical methods as part of a comprehensive characterization. allmpus.com While specific IR data for this compound is not extensively detailed in the provided search results, the general application of Fourier Transform Infrared (FT-IR) spectroscopy for studying the structure of Tacrolimus is noted as a fast, sensitive, and accurate method. researchgate.netscribd.com

Chiroptical Spectroscopic Methods for Stereochemical Confirmation

The stereochemistry of this compound is a defining characteristic, and its confirmation is paramount. Chiroptical spectroscopic methods, such as Circular Dichroism (CD), are essential for this purpose. researchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms in a chiral molecule. researchgate.net

The structure of this compound, a new l-pipecolic acid macrolide lactone, was definitively determined by single-crystal X-ray diffraction, a powerful method for elucidating stereochemistry. acs.orgnih.gov This technique confirmed the epimerization at the C-8 position. scribd.com While X-ray crystallography provides the absolute structure, chiroptical methods like CD can be used as a complementary technique for routine confirmation and to study the molecule's conformation in solution.

Degradation Pathways and Stability Kinetics of 8 Epitacrolimus Formation

Investigation of Acidic Hydrolysis Leading to 8-Epitacrolimus

Under acidic conditions, tacrolimus (B1663567) can undergo degradation to form this compound. The formation of this compound has been observed to occur under acidic conditions, particularly with the catalysis of free radicals. researchgate.netscribd.com While tacrolimus is considered relatively stable in a pH range of 3 to 5, deviations from this range can accelerate degradation. researchgate.netresearchgate.netnih.gov

Studies involving the treatment of tacrolimus with p-toluenesulfonic acid in toluene (B28343) have shown that dehydration occurs at the β-hydroxyketone moiety, accompanied by a partial inversion of the configuration at C-8. researchgate.netresearchgate.netnih.gov This process results in the formation of 5-deoxy-Δ(5,6)-8-epitacrolimus, indicating that epimerization at the C-8 position is a key pathway in acidic degradation. researchgate.netresearchgate.netnih.gov The presence of free radicals in an acidic environment can also directly contribute to the formation of this compound itself. researchgate.netnih.gov

Studies on Alkaline Hydrolysis and Epimerization Processes

Tacrolimus demonstrates significant instability under alkaline conditions, which promote both hydrolysis of the lactone group and epimerization at the C-8 position. opinvisindi.is Mild basic conditions are particularly conducive to the formation of this compound. researchgate.netscribd.comresearchgate.net Research has shown that using a weak base, such as 1,5-diazabicyclo[4.3.0]nonene (DBN), facilitates the conversion of tacrolimus to this compound. researchgate.netnih.gov

The process involves a base-catalyzed epimerization, and the structure of the resulting this compound has been confirmed through single-crystal X-ray diffraction. researchgate.netscribd.comacs.org While weak bases primarily yield this compound, stronger bases like sodium t-butoxide tend to cause more extensive degradation of the tacrolimus molecule. researchgate.netnih.gov The rate of degradation is notably fastest in basic mediums. opinvisindi.is

Thermal Degradation Profiles and Isomerization Pathways

Elevated temperatures can induce the degradation of tacrolimus, leading to the formation of this compound among other products. Studies on solid amorphous tacrolimus have shown that at 50°C, the formation of this compound is a notable degradation pathway, especially when combined with high humidity. scribd.comnih.gov

In solution, heating tacrolimus at 60°C also results in an increase in this compound. nih.gov At even higher temperatures, such as refluxing in xylene at 144°C, a rearrangement of the allylic ester part of tacrolimus is observed, a reaction that does not occur at the lower boiling point of toluene (111°C). nih.gov This indicates that high thermal stress is required for certain rearrangement pathways, while epimerization to this compound can occur at more moderate temperatures. researchgate.netnih.govnih.gov

| Condition | Matrix | Temperature | Duration | Major Degradation Products | Total Degradation (%) | Reference |

| Thermal/Humidity | Amorphous Solid | 50°C | 1 month | This compound, Tacrolimus Regioisomer | 1.37 (at 30% RH) | nih.gov |

| Thermal/Humidity | Amorphous Solid | 50°C | 1 month | This compound, Tacrolimus Regioisomer | 2.01 (at 50% RH) | nih.gov |

| Thermal/Humidity | Amorphous Solid | 50°C | 1 month | This compound, Tacrolimus Regioisomer, Tacrolimus-diene | 5.81 (at 75% RH) | nih.gov |

| Thermal | Solution | 60°C | 24 hours | This compound | 0.93 | nih.gov |

Photolytic Degradation Mechanisms Under Various Light Conditions

Exposure to light is another critical factor that can trigger the degradation of tacrolimus to this compound. Forced degradation studies have consistently demonstrated the instability of tacrolimus under photolytic stress. researchgate.netnih.govsrce.hr When solid-state tacrolimus was subjected to artificial sunlight (250 W/m²) for 16 hours or a cool white fluorescent lamp (2000 lux) for 22 hours, the formation of the tacrolimus epimer was observed. researchgate.net

Further research has confirmed that this compound is the most abundant impurity generated when amorphous tacrolimus is exposed to photolytic conditions, both in solid form and in solution. nih.gov This highlights the sensitivity of the C-8 position to light-induced isomerization.

| Light Source | Matrix | Conditions | Duration | Key Finding | Reference |

| Artificial Sunlight | Solid State | 250 W/m², 300-800 nm | 16 hours | Formation of tacrolimus epimer | researchgate.net |

| Fluorescent Lamp | Solid State | Cool white, 2000 lux | 22 hours | Formation of tacrolimus epimer | researchgate.net |

| SUNTEST | Solid State & Solution | N/A | N/A | This compound is the most abundant impurity | nih.gov |

Oxidative Stress Studies and Radical-Mediated Formation

The presence of free radicals can significantly mediate the formation of this compound from tacrolimus. Studies have shown that treating tacrolimus with free radical initiators leads to the formation of its C-8 epimer. researchgate.net For instance, the action of free radicals generated by iodine in boiling toluene results in the formation of this compound. researchgate.netresearchgate.netnih.gov

Similarly, the use of 4,4′-azobis (4-cyanovaleric acid) (ACVA), a known radical initiator, also produces tacrolimus epimer as a main degradation product. scribd.com Oxygen-induced degradation of amorphous tacrolimus at 50°C for one month also showed a significant increase in impurities. scribd.com These findings underscore that radical-mediated reactions are a direct pathway to the epimerization of tacrolimus at the C-8 position.

Influence of Environmental Factors on this compound Formation Rates (e.g., pH, Humidity)

Environmental conditions, particularly pH and humidity, play a pivotal role in the stability of tacrolimus and the rate of this compound formation. The degradation of tacrolimus is highly pH-dependent, with the compound being most stable in a narrow pH range of approximately 4 to 6. opinvisindi.isnih.gov Outside of this range, in both highly acidic and basic conditions, degradation is accelerated. scribd.comopinvisindi.is

For solid amorphous tacrolimus, humidity is a critical factor. At an elevated temperature of 50°C, increasing the relative humidity (RH) from 30% to 75% resulted in a significant increase in the percentage of total degradation products, including this compound, from 1.37% to 5.81%. nih.gov This demonstrates a synergistic effect between temperature and humidity on the degradation of tacrolimus and the formation of its epimer. scribd.comnih.gov

Kinetic Modeling of this compound Formation from Tacrolimus

The degradation of tacrolimus, which includes the formation of this compound, has been described using kinetic models. In aqueous cyclodextrin (B1172386) solutions, the degradation of tacrolimus was found to follow pseudo-first-order kinetics at a constant pH and temperature. scribd.com

A study analyzing the degradation pathways in an aqueous 2-hydroxypropyl-β-cyclodextrin (HPβCD) solution showed a linear relationship between the natural logarithm of the remaining tacrolimus concentration and time, which is characteristic of first-order reaction kinetics. nih.gov The degradation rate constant was observed to decrease non-linearly with an increasing concentration of HPβCD, suggesting that the cyclodextrin provides a protective effect against degradation. nih.gov The hydrolysis reactions of tacrolimus are understood to follow an acid-base catalysis mechanism, with the reaction pathway catalyzed by hydroxide (B78521) ions being dominant, leading to faster degradation in basic media. opinvisindi.is

Mechanistic Investigations of Epimerization and Structural Transformations

Elucidation of the Epimerization Mechanism at the C-8 Position

The conversion of tacrolimus (B1663567) to its C-8 epimer, 8-epitacrolimus, is a significant transformation that can occur under various conditions. google.comnih.gov This epimerization involves the inversion of the stereocenter at the C-8 position. researchgate.netnih.gov The formation of this compound has been observed under mild acidic and basic conditions, as well as in the presence of free radicals. google.comresearchgate.netnih.gov For instance, treatment of tacrolimus with a weak base like 1,5-diazabicyclo[4.3.0]nonene (DBN) can lead to an equilibrium mixture of tacrolimus and this compound. researchgate.netresearchgate.net Similarly, the action of free radicals, such as those generated from iodine in boiling toluene (B28343), can also facilitate the formation of this compound. nih.govresearchgate.net The structure of this compound has been unequivocally confirmed through single-crystal X-ray diffraction. researchgate.netacs.orggoogle.com

The epimerization at C-8 is a critical consideration during the manufacturing, formulation, and storage of tacrolimus products, as it represents a potential impurity. google.comnih.govacs.org The process is understood to proceed through a transition of the carbonyl group at C-9. researchgate.net This transformation underscores the inherent chemical lability of the tacrolimus molecule.

Role of β-Hydroxyketone Moiety in Tacrolimus Transformations to this compound

The β-hydroxyketone moiety within the tacrolimus structure plays a crucial role in its chemical transformations, including those leading to this compound. Under acidic conditions, such as treatment with p-toluenesulfonic acid in toluene, this moiety can undergo dehydration. researchgate.netnih.govresearchgate.net This dehydration reaction involves the loss of a water molecule and can occur with a partial inversion of the configuration at the C-8 position. researchgate.netnih.govresearchgate.net This process results in the formation of 5-deoxy-Δ(5,6)-tacrolimus and its C-8 epimer, 5-deoxy-Δ(5,6)-8-epitacrolimus. researchgate.netnih.govresearchgate.net

The reactivity of the β-hydroxyketone group highlights its importance as a functional group that can initiate a cascade of chemical alterations within the tacrolimus molecule, ultimately leading to the formation of various degradation products, including the C-8 epimer.

Stereoelectronic Effects Governing this compound Formation

The formation of this compound is governed by subtle stereoelectronic effects within the tacrolimus molecule. Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the structure and reactivity of a molecule. In the context of tacrolimus, the orientation of orbitals and the distribution of electron density around the C-8 position and the adjacent carbonyl group at C-9 are critical. These factors can either stabilize or destabilize the transition state leading to epimerization. nih.gov For instance, the alignment of the C-H bond at the C-8 position with the π-system of the C-9 carbonyl group can facilitate the removal of the C-8 proton and subsequent inversion of the stereocenter. The specific stereoelectronic environment of the tacrolimus macrocycle dictates the favorability of the epimerization reaction.

Structure Activity Relationship Sar Investigations of 8 Epitacrolimus Fundamental Chemical Biology

Computational Chemistry and Molecular Dynamics Simulations of 8-Epitacrolimus

While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand its behavior based on studies of its parent compound, Tacrolimus (B1663567).

Computational chemistry and molecular dynamics (MD) simulations serve as a "computational microscope" to model the dynamic interactions between a ligand like this compound and its protein target at an atomic level. These methods use force fields (sets of parameters for the potential energy of a system of atoms) to calculate the forces between atoms and simulate their movements over time.

For Tacrolimus, MD simulations have been instrumental in revealing the mechanism of its interaction with its primary intracellular receptor, FK506-Binding Protein 12 (FKBP12). These studies have shown that upon binding, FKBP12 induces a significant conformational change in the Tacrolimus molecule. This is particularly evident in the region of the pyranose ring and the adjacent C-8 allyl group, which interacts with the so-called "80s loop" of the FKBP12 protein.

Applying these principles to this compound, computational modeling would be essential to:

Predict Conformational Changes: Determine the preferred three-dimensional conformation of the this compound molecule in solution and within the FKBP12 binding pocket. The inversion of stereochemistry at C-8 would almost certainly alter the orientation of the allyl group, impacting how the molecule fits within the hydrophobic pocket of FKBP12.

Analyze Binding Energetics: Calculate the binding free energy of the this compound–FKBP12 complex. This would provide a theoretical prediction of its binding affinity compared to Tacrolimus. The analysis would focus on changes in key intermolecular interactions, such as hydrogen bonds and van der Waals forces, resulting from the altered stereochemistry.

Simulate Complex Stability: MD simulations could assess the stability of the this compound–FKBP12 complex over time. It has been suggested that modifications at the C-8 position could lead to instability in the ligand-protein complex. Simulations could validate this by monitoring the root-mean-square deviation (RMSD) of the ligand within the binding site.

These computational approaches would provide critical insights into how the epimerization at C-8 alters the molecular recognition and binding dynamics with FKBP12, forming a basis for understanding its altered biological activity.

In Vitro Molecular Interaction Studies of this compound with Target Proteins

The immunosuppressive action of Tacrolimus begins with its binding to an immunophilin, primarily FKBP12. The resulting drug-protein complex then gains a new function: the ability to bind to and inhibit the calcium-dependent phosphatase, calcineurin researchgate.net. Consequently, the interaction with FKBP12 is the critical first step that determines the compound's ultimate biological effect.

The affinity of a ligand for its receptor is a key determinant of its potency. For Tacrolimus and its analogs, this is typically quantified by measuring the inhibition constant (Ki) or the dissociation constant (Kd) for binding to FKBP12. Tacrolimus itself binds to FKBP12 with very high affinity researchgate.net.

While specific, quantitative binding affinity data for this compound are not widely reported in peer-reviewed literature, the known sensitivity of the FKBP12 binding pocket to ligand structure allows for well-founded inferences. The binding of Tacrolimus involves a deep hydrophobic cleft in FKBP12, where the region around C-8 plays a significant role. The change in stereochemistry from (8R) to (8S) alters the spatial orientation of the allyl group, which is expected to disrupt the optimal fit within this pocket. This steric clash or loss of favorable interactions would likely result in a lower binding affinity (i.e., a higher Ki or Kd value) for this compound compared to Tacrolimus.

| Compound | Target Protein | Binding Affinity Metric (Value) | Reference |

|---|---|---|---|

| Tacrolimus (FK-506) | FKBP12 | IC50 = 3 nM | axonmedchem.com |

| This compound | FKBP12 | Data not publicly available; expected to be lower than Tacrolimus | N/A |

The ultimate measure of the immunosuppressive potential of a Tacrolimus analog is its ability to inhibit calcineurin. This inhibition is indirect; the ligand (e.g., Tacrolimus or this compound) must first form a complex with FKBP12, and it is this composite complex that inhibits the enzyme. Therefore, the calcineurin inhibition assay serves as a functional readout of both successful FKBP12 binding and subsequent enzyme inhibition.

The standard assay measures the phosphatase activity of calcineurin using a specific phosphopeptide substrate. The amount of free phosphate (B84403) released is quantified, often through a colorimetric method. The inhibitory activity of a compound is determined by measuring the reduction in phosphate release in the presence of the compound and FKBP12, and the results are typically reported as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

For Tacrolimus, the IC50 for calcineurin inhibition is in the low nanomolar range, reflecting its high potency nih.gov. Given that the formation of the inhibitory complex is dependent on the initial binding to FKBP12, any reduction in binding affinity for this compound would be expected to translate directly to a weaker inhibition of calcineurin, resulting in a higher IC50 value.

| Inhibitory Complex | Target Enzyme | Inhibition Metric (Value) | Reference |

|---|---|---|---|

| Tacrolimus–FKBP12 | Calcineurin | IC50 ≈ 1 nM | nih.gov |

| This compound–FKBP12 | Calcineurin | Data not publicly available; expected to be higher than Tacrolimus | N/A |

Stereochemical Impact on Ligand-Receptor Interactions

Stereochemistry is paramount in pharmacology, as biological receptors are chiral and can distinguish between different stereoisomers of a ligand. The case of this compound is a classic example of this principle. The inversion of a single chiral center at the C-8 position dramatically alters the molecule's interaction with its receptor, FKBP12.

X-ray crystallography studies of the Tacrolimus-FKBP12 complex reveal that the "binding domain" of the drug, which includes the C-8 allyl group, is buried deep within the protein's hydrophobic pocket. The specific (8R) configuration allows for an optimal set of van der Waals contacts and a precise fit.

When the configuration is inverted to (8S) in this compound, the allyl group is projected into a different region of space. This can lead to several negative consequences for receptor binding:

Steric Hindrance: The reoriented allyl group may clash with amino acid residues lining the binding pocket, preventing the ligand from achieving the ideal binding pose.

Loss of Favorable Interactions: The original contacts that stabilize the Tacrolimus-FKBP12 complex are lost.

The structure of this compound has been definitively confirmed by single-crystal X-ray diffraction, which provides the precise coordinates of its atoms nih.govacs.org. Superimposing this crystal structure onto the structure of Tacrolimus when bound to FKBP12 would visually demonstrate the significant spatial divergence of the C-8 allyl group and underscore why the (8S) epimer is expected to have a much weaker biological activity.

Correlation between Structural Features and Biophysical Properties

The biophysical properties of a molecule, such as its melting point, solubility, and crystal structure, are direct consequences of its three-dimensional shape and intermolecular forces. Although this compound and Tacrolimus have the same molecular formula and weight, their different stereochemistry leads to distinct physical properties.

| Property | Tacrolimus | This compound | Reference |

|---|---|---|---|

| Molecular Formula | C44H69NO12 | C44H69NO12 | nih.gov |

| Molecular Weight | 804.02 g/mol | 804.02 g/mol | nih.gov |

| Stereochemistry at C-8 | R | S | google.com |

| Melting Point | 129-131 °C (monohydrate) | 179-182 °C | google.com |

From a biophysical perspective, the epimerization at C-8 alters the molecule's conformational landscape. This can affect its solubility and how it interacts with formulation excipients, which is a critical consideration since this compound can be formed as an impurity during the manufacturing and storage of Tacrolimus products google.comresearchgate.net. The change in 3D structure is the direct link between its identity as an epimer and its altered biophysical and biological properties.

Comparative Academic Studies of 8 Epitacrolimus with Tacrolimus and Analogues

Comparative Analysis of Chemical Reactivity and Degradation Susceptibility

The chemical stability of Tacrolimus (B1663567) is a critical factor in its pharmaceutical formulation and efficacy. The molecule is susceptible to degradation under various conditions, with the formation of 8-Epitacrolimus being a notable transformation. This epimerization can occur under relatively mild acidic and basic conditions, as well as upon exposure to thermal and photolytic stress. nih.govresearchgate.net

Forced degradation studies have been instrumental in elucidating the comparative stability of Tacrolimus and its epimer. Tacrolimus is reported to be stable in a pH range of 3-5. researchgate.net However, under mild alkaline conditions, one of the primary degradation products is this compound. researchgate.nettbzmed.ac.ir The formation of this compound has also been observed during the isolation and purification of Tacrolimus from fermentation broths and during the manufacturing of pharmaceutical formulations. google.com

Thermal degradation of amorphous Tacrolimus has been shown to lead to an increase in the levels of this compound. researchgate.net Similarly, photolytic studies on Tacrolimus in both solid and solution states have identified this compound as a significant degradation product, particularly under exposure to artificial sunlight. tbzmed.ac.ir

While much of the research focuses on the formation of this compound from Tacrolimus, the reverse reaction and the inherent stability of this compound itself are less characterized in comparative kinetic studies. However, the conditions that favor the epimerization of Tacrolimus suggest that the C-8 position is a point of chemical lability in the macrolide structure. The presence of a β-hydroxyketone moiety in the vicinity of the C-8 position likely contributes to its susceptibility to epimerization.

Interactive Data Table: Formation of this compound under Different Stress Conditions

| Stress Condition | Formation of this compound from Tacrolimus | Reference |

| Mild Acidic Conditions | Observed | researchgate.netgoogle.com |

| Mild Alkaline Conditions | Primary degradation product | researchgate.nettbzmed.ac.ir |

| Thermal Stress | Increased formation in amorphous state | researchgate.net |

| Photolytic Stress (Artificial Sunlight) | Significant degradation product | tbzmed.ac.ir |

Differential Spectroscopic and Chromatographic Characteristics

The subtle difference in the stereochemistry at the C-8 position between Tacrolimus and this compound gives rise to distinct spectroscopic and chromatographic properties, which are essential for their differentiation and quantification.

Spectroscopic Characteristics:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural differences between these epimers. Although detailed comparative NMR data is not extensively published in a side-by-side format, the characterization of this compound by ¹H and ¹³C NMR confirms a unique set of chemical shifts compared to Tacrolimus, arising from the different spatial orientation of the substituent at C-8. researchgate.net These differences in the local electronic environment would be most pronounced for the protons and carbons in the immediate vicinity of the C-8 stereocenter.

Mass Spectrometry (MS) also plays a crucial role in the identification of these isomers. While they share the same molecular weight, their fragmentation patterns under tandem mass spectrometry (MS/MS) conditions may exhibit subtle differences in the relative abundances of fragment ions, aiding in their distinction. nih.gov

Chromatographic Characteristics:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques used to separate and quantify this compound from Tacrolimus and other related impurities. researchgate.netresearchgate.net The difference in the three-dimensional structure of the two epimers leads to differential interactions with the stationary phase of the chromatography column, resulting in different retention times.

In reversed-phase HPLC methods, which are commonly employed for Tacrolimus analysis, this compound typically has a different retention time than Tacrolimus, allowing for their baseline separation. The specific retention times and the resolution between the two peaks are dependent on the chromatographic conditions, including the type of stationary phase (e.g., C8 or C18), the mobile phase composition, and the column temperature. researchgate.net For instance, a UHPLC method utilizing a BEH C18 column has been shown to effectively separate this compound (TAC-EPI) from Tacrolimus and other degradation products. researchgate.net

Interactive Data Table: Chromatographic Separation of Tacrolimus and this compound

| Chromatographic Technique | Stationary Phase | Key Observation | Reference |

| UHPLC | BEH C18 | Effective separation of TAC-EPI from Tacrolimus | researchgate.net |

| HPLC | C8 | Determination of related substances including epimers | researchgate.net |

Comparison of Molecular Conformations and Dynamics

Single-crystal X-ray diffraction studies have been pivotal in determining the absolute stereochemistry and solid-state conformation of this compound. researchgate.netnih.gov A comparative analysis of the crystal structures of this compound and Tacrolimus would reveal precise differences in bond angles, torsional angles, and intramolecular distances, providing a static snapshot of their conformational preferences in the crystalline state. researchgate.netnih.gov

Molecular dynamics simulations offer a powerful computational approach to explore the conformational landscape and dynamics of these molecules in solution. nih.gov Such studies could provide insights into the relative stabilities of different conformers, the flexibility of the macrocyclic ring, and the solvent accessibility of various functional groups for both this compound and Tacrolimus. These dynamic properties are critical for understanding their differential reactivity and degradation pathways.

Divergent Pathways of Chemical Transformation and Impurity Formation

The formation of this compound is a key degradation pathway for Tacrolimus. researchgate.net However, the chemical transformations and subsequent impurity formation pathways of this compound itself may diverge from those of Tacrolimus due to its altered stereochemistry.

Under acidic conditions, where Tacrolimus can dehydrate and partially epimerize to form 5-deoxy-Δ(5,6)-tacrolimus and 5-deoxy-Δ(5,6)-8-epitacrolimus, this compound can also be converted to 5-deoxy-Δ(5,6)-8-epitacrolimus. researchgate.net This suggests a shared pathway of dehydration following epimerization or for the epimer itself.

The susceptibility of the C-8 position to epimerization indicates that it is a reactive center. The different spatial arrangement of the hydroxyl group at C-8 in this compound could influence its reactivity towards further oxidation or other degradation reactions, potentially leading to a different impurity profile compared to Tacrolimus under similar stress conditions.

Furthermore, the conformational changes induced by the C-8 epimerization could alter the reactivity of other functional groups within the molecule. For instance, the accessibility of the allylic ester moiety to rearrangement or the β-hydroxyketone system to dehydration could be different in this compound compared to Tacrolimus, leading to different rates of formation of other known Tacrolimus degradation products or even unique impurities. A comprehensive forced degradation study of purified this compound would be necessary to fully elucidate its unique transformation and impurity formation pathways.

Structural Differences and Their Ramifications in Chemical Behavior

The inversion of the stereocenter at C-8 alters the three-dimensional arrangement of atoms in its vicinity. This has a direct impact on the molecule's conformation, as discussed in section 7.3. The altered conformation can, in turn, affect the molecule's polarity and its interaction with solvents and chromatographic stationary phases, leading to the observed differences in chromatographic retention times.

From a reactivity standpoint, the different spatial orientation of the hydroxyl group and the adjacent alkyl chain at C-8 in this compound can influence the steric hindrance and electronic environment of neighboring functional groups. This can affect the kinetics of reactions such as dehydration, oxidation, and epimerization. For example, the rate of acid-catalyzed dehydration of the β-hydroxyketone moiety may differ between the two epimers due to stereoelectronic effects.

The change in stereochemistry at C-8 also has profound implications for the molecule's interaction with its biological target, the FK506-binding protein (FKBP). The precise three-dimensional structure of Tacrolimus is critical for its binding to the active site of FKBP, and any modification at the C-8 position can result in instability of the FKBP-Tacrolimus complex. researchgate.net This highlights the critical role of stereochemistry in the structure-activity relationship of Tacrolimus and its analogues.

Future Research Directions and Methodological Advancements for 8 Epitacrolimus

Novel Stereoselective Synthetic Pathways for 8-Epitacrolimus

The development of new stereoselective synthetic methods is fundamental to producing this compound with high purity. This is essential for detailed biological and toxicological evaluations. Current methods often rely on the base-catalyzed epimerization of tacrolimus (B1663567), which can lead to a mixture of products. nih.gov Future research is expected to focus on more controlled and efficient synthetic routes.

Key areas for advancement include:

Catalyst Development : Investigating new catalysts that can selectively promote the epimerization at the C-8 position while minimizing the formation of other degradation products.

Protecting Group Strategies : Employing advanced protecting group strategies to shield other reactive sites on the tacrolimus molecule, thereby directing the reaction to the desired C-8 position.

Enzymatic Synthesis : Exploring the use of enzymes to catalyze the stereoselective synthesis, which could offer high specificity and milder reaction conditions. acs.org

A versatile stereoselective route has been developed for the synthesis of other complex molecules, which could serve as a model for future this compound synthesis. nih.gov This approach allows for late-stage diversification, potentially enabling the creation of a variety of related analogs for structure-activity relationship studies. nih.gov

Application of Advanced Spectroscopic Techniques for Real-time Monitoring of Epimerization

Understanding the kinetics and mechanism of the epimerization of tacrolimus to this compound is critical for controlling its formation. Advanced spectroscopic techniques are poised to play a significant role in the real-time monitoring of this process.

| Spectroscopic Technique | Application in Epimerization Monitoring | Advantages |

| Raman Spectroscopy | Provides molecular-level information by probing vibrational modes of molecules. mdpi.com | High specificity, suitable for in-line monitoring. mdpi.com |

| Near-Infrared (NIR) Spectroscopy | A rapid and non-destructive method for analysis. researchgate.net | Requires minimal sample preparation. researchgate.net |

| UV/Visible Spectroscopy | A simple method for real-time in-situ monitoring of bioreactor processes. mdpi.com | Cost-effective and uses simpler optics and calibration. mdpi.com |

| Surface-Enhanced Raman Spectroscopy (SERS) | Offers high sensitivity and specific fingerprint spectra for trace-level detection. mdpi.com | Can overcome matrix interference and enhance signal reproducibility. mdpi.com |

These techniques can provide valuable data on reaction rates, the influence of different catalysts and solvents, and the formation of intermediates, leading to a more comprehensive understanding of the epimerization process.

Computational Design of Experiment (DoE) for Optimization of Epimerization Conditions

Computational Design of Experiment (DoE) is a powerful statistical tool for optimizing chemical processes. By systematically varying multiple factors simultaneously, DoE can efficiently identify the optimal conditions for the epimerization of tacrolimus to this compound.

A study on the development of a transfersomal system for tacrolimus utilized a Box-Behnken design to optimize the formulation. walshmedicalmedia.com A similar approach could be applied to the epimerization process.

Potential Factors for Optimization using DoE:

Base/Catalyst Concentration: The concentration of the base or catalyst used to induce epimerization.

Temperature: The reaction temperature can significantly influence the rate of epimerization and the formation of degradation products.

Solvent System: The choice of solvent can affect the solubility of tacrolimus and the stability of the epimer.

Reaction Time: Optimizing the reaction time is crucial to maximize the yield of this compound while minimizing further degradation.

By using DoE, researchers can create a predictive model that describes the relationship between these factors and the yield and purity of this compound, leading to a more robust and efficient process.

Elucidation of Unidentified Minor Degradation Products Related to this compound

During the epimerization of tacrolimus and subsequent handling of this compound, various minor degradation products can be formed. researchgate.netsrce.hr Identifying these unknown impurities is crucial for ensuring the quality and safety of any potential therapeutic product.

Forced degradation studies have shown that tacrolimus is unstable under various stress conditions, including alkaline, thermal, and photolytic conditions, as well as in the presence of radical initiators or metal ions. srce.hrresearchgate.net These studies have identified several degradation products, but some minor products remain unidentified. researchgate.netsrce.hr

Advanced analytical techniques for the elucidation of unknown degradation products:

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for separating and identifying compounds based on their mass-to-charge ratio. lcms.cznih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about molecules. nih.gov

High-Resolution Mass Spectrometry (HRMS): Offers highly accurate mass measurements, enabling the determination of elemental composition. mdpi.com

By employing these techniques, researchers can fully characterize the degradation profile of this compound, which is essential for developing stable formulations and setting appropriate quality control specifications.

Exploration of this compound in New Chemical Biology Research Models

To better understand the biological role of this compound, it is important to study its interactions in relevant biological systems. The development of new chemical biology research models will be instrumental in this endeavor.

One promising approach is the use of fluorogenic labeling of immunophilins, such as FKBP12, the protein to which tacrolimus and its epimers bind. nih.govacs.org By labeling FKBP12 with a fluorogenic probe, researchers can create a wash-free biosensor to detect the binding of immunosuppressants like this compound in real-time. acs.org

Potential applications of these models:

Binding Affinity Studies: Quantifying the binding affinity of this compound to FKBP12 and comparing it to that of tacrolimus.

Competitive Binding Assays: Investigating whether this compound can displace tacrolimus from its binding site on FKBP12.

Cellular Activity Studies: Assessing the immunosuppressive activity of this compound in cell-based assays.

These models will provide valuable insights into the mechanism of action of this compound and its potential biological consequences.

Integration of Machine Learning for Predictive Stability and Transformation Studies

Machine learning (ML) is emerging as a powerful tool in pharmaceutical research, with applications ranging from drug discovery to personalized medicine. mdpi.comnih.govresearchgate.netarxiv.org In the context of this compound, ML algorithms can be used to predict its stability and transformation pathways under various conditions.

By training ML models on large datasets of experimental data, it is possible to develop predictive models that can:

Forecast Degradation Rates: Predict the rate of degradation of this compound under different storage conditions (e.g., temperature, humidity, light exposure).

Identify Potential Degradation Products: Predict the likelihood of formation of specific degradation products based on the chemical structure of this compound and the environmental conditions.

Optimize Formulation Stability: Guide the development of more stable formulations by predicting the impact of different excipients on the stability of this compound.

Several studies have already demonstrated the potential of ML for predicting tacrolimus-related outcomes, such as stable dosage and nephrotoxicity. nih.govfrontiersin.org Applying similar approaches to this compound could significantly accelerate its research and development.

| Machine Learning Model | Potential Application for this compound | Reference |

| Regression Tree | Predicting stable dose and degradation rates. | nih.gov |

| XGBoost | Generating predictive models for toxicity and transformation. | frontiersin.org |

| Artificial Neural Networks | Predicting blood concentrations and stability profiles. | mdpi.com |

The integration of these advanced methodologies will undoubtedly propel our understanding of this compound, paving the way for a more complete picture of its chemical and biological properties.

Q & A

Q. How does this compound compare structurally and functionally to tacrolimus in mechanistic studies?

- Methodological Answer : Perform X-ray crystallography or cryo-EM to compare binding modes with FKBP12. Use in vitro T-cell suppression assays to quantify potency differences. Highlight stereochemical variations (e.g., C8-epimerization) and their impact on calcineurin inhibition efficiency in discussion sections .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.